

Discovery and history of cetyl ammonium sulfate compounds

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Compound of Interest

Compound Name: Ammonium hexadecyl sulfate

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An In-depth Technical Guide to Cetyl-trimethylammonium Compounds: Discovery, History, and Core Applications

A Note on Terminology: The term "cetyl ammonium sulfate" is not commonly found in scientific literature and may be a misnomer. This guide focuses on the closely related and extensively studied class of compounds known as cetyl-trimethylammonium salts, particularly cetyl-trimethylammonium bromide (CTAB). These compounds are a cornerstone of surfactant science and have widespread applications in research and industry.

Discovery and History

The development of cetyl-trimethylammonium compounds is rooted in the broader history of quaternary ammonium compounds (QACs), which are a class of cationic surfactants.

The Dawn of Quaternary Ammonium Compounds

The biocidal properties of QACs were first recognized in 1916 by Jacobs and Heidelberg.^[1] However, it was Gerhard Domagk in 1935 who significantly advanced the field by demonstrating that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal efficacy.^{[1][2]} This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.^[1] Research into QACs continued to evolve, leading to second, third, and fourth generations with improved biocidal activity, detergency, and lower toxicity.^[1] By 1952, over 500 articles on QACs had been published, cementing their importance.^[2]

The Emergence of Cetyl-trimethylammonium Bromide (CTAB)

Cetyl-trimethylammonium bromide (CTAB), also known as cetrimonium bromide, was mentioned in the chemical literature as early as 1936 in studies of paraffin-chain salts.^[3] A key development came in 1946 when R. S. Shelton and colleagues at the William S. Merrell Company reported a synthesis of CTAB from cetyl bromide and trimethylamine while investigating the "germicidal" properties of various QACs.^[3]

CTAB's unique properties as a cationic surfactant quickly led to its adoption in a variety of scientific and industrial applications, far beyond its initial use as an antiseptic. It is a key component of the topical antiseptic cetrimide and is effective against bacteria and fungi.^[4] Its ability to form micelles in aqueous solutions has made it invaluable in materials science and biotechnology.^{[5][6]}

Physicochemical Properties

The utility of CTAB and its analogs stems from their amphipathic nature, possessing a long hydrophobic cetyl (hexadecyl) tail and a hydrophilic quaternary ammonium headgroup. This structure allows them to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).

Property	Value	Compound	Notes
Molecular Formula	C ₁₉ H ₄₂ BrN	CTAB	
Molar Mass	364.45 g/mol	CTAB	[4]
Appearance	White powder	CTAB	[4]
Melting Point	237-243 °C (decomposes)	CTAB	[4]
Critical Micelle Concentration (CMC)	~1 mM	CTAB	In aqueous solution. [7]
IUPAC Name	1-hexadecylpyridinium chloride	CPC	[8][9]
Molecular Mass	339 Da	CPC	[9]

Key Experimental Protocols

CTAB is a critical reagent in numerous laboratory procedures, most notably in DNA extraction and the synthesis of nanoparticles.

CTAB-Mediated DNA Extraction

The CTAB DNA extraction method is widely used for isolating high-quality genomic DNA from various sources, particularly plants and bacteria.[10][11] The cationic nature of CTAB allows it to precipitate DNA while effectively removing polysaccharides and other inhibitors.[4]

Detailed Methodology:

This protocol is a generalized version adapted from common laboratory procedures for bacterial or plant tissues.[10][12]

- Cell Lysis:
 - Homogenize the starting tissue (e.g., 100-200 mg of plant tissue or a bacterial cell pellet).
[11]

- Add 500 μ L of pre-warmed (60-70°C) CTAB Extraction Buffer (typically containing 2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl).[\[12\]](#)
- Optionally, add β -mercaptoethanol to the buffer to inhibit protein oxidation.[\[11\]](#)[\[13\]](#)
- Incubate the mixture at 60-70°C for 30-60 minutes to lyse cells and denature proteins.[\[10\]](#)
- Purification:
 - Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.[\[12\]](#)
 - Mix thoroughly by inversion to form an emulsion. This step removes proteins and lipids.
 - Centrifuge at high speed ($\sim 10,000 \times g$) for 10 minutes to separate the phases.[\[10\]](#)[\[12\]](#)
 - Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube.[\[10\]](#)
[\[12\]](#)
- DNA Precipitation:
 - Add 0.6-0.7 volumes of cold isopropanol or 2 volumes of ice-cold ethanol to the aqueous phase.[\[11\]](#)
 - Mix gently by inversion until the DNA precipitates out of solution, often appearing as a white, stringy mass.
 - Incubate at -20°C for at least one hour to maximize the DNA yield.[\[10\]](#)
- Washing and Resuspension:
 - Centrifuge at maximum speed for 10-15 minutes to pellet the DNA.[\[12\]](#)
 - Discard the supernatant and wash the pellet with 500 μ L of cold 70% ethanol to remove residual salts and CTAB.[\[11\]](#)[\[12\]](#)
 - Centrifuge again, discard the ethanol, and briefly air-dry the pellet.
 - Resuspend the clean DNA pellet in a suitable buffer, such as TE buffer or sterile water.

Seed-Mediated Synthesis of Gold Nanorods (AuNRs)

CTAB is essential as a shape-directing agent in the seed-mediated synthesis of gold nanorods, a method that has become highly popular due to its high yield and tunability.^{[14][15]} CTAB forms a bilayer on the surface of the growing nanoparticles, which promotes anisotropic growth.^{[16][17]}

Detailed Methodology:

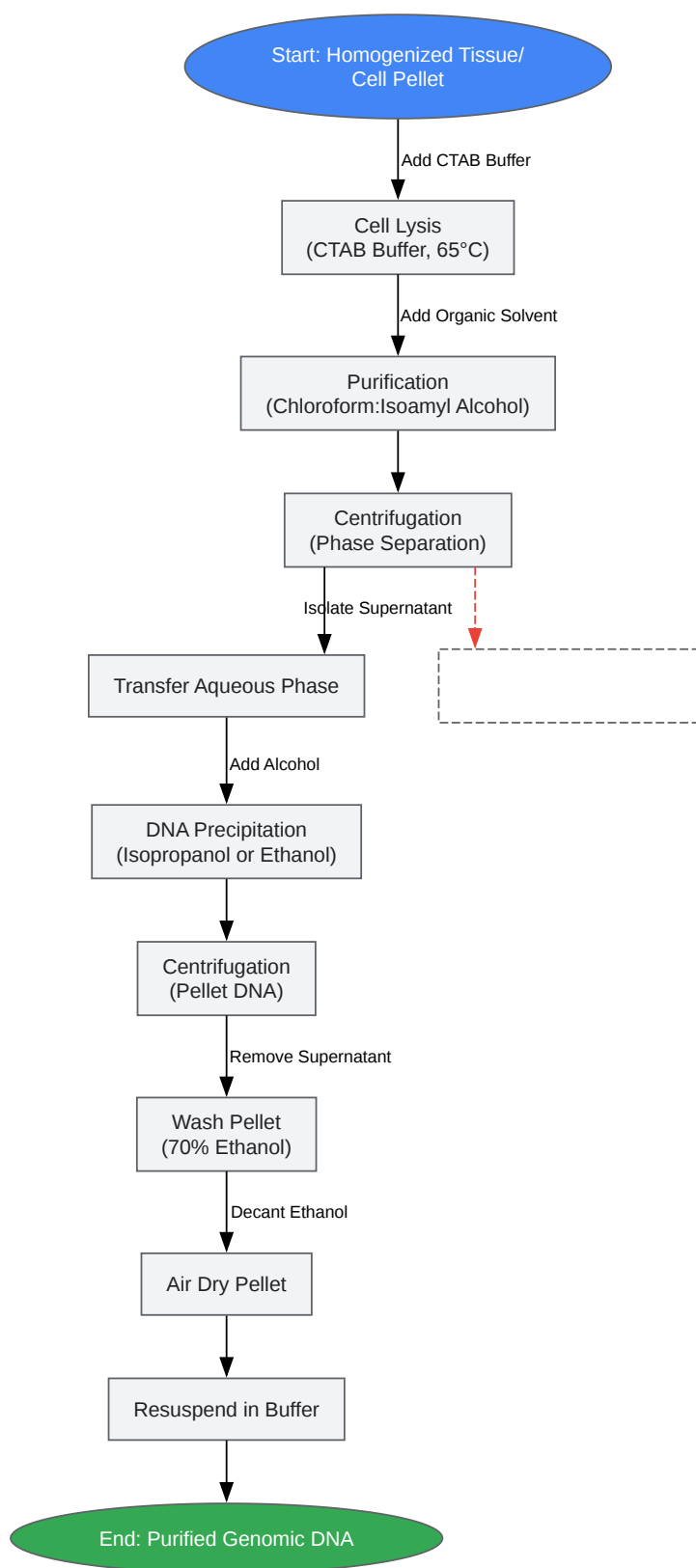
This protocol is based on the widely cited seed-mediated method.^{[14][16]}

- Preparation of Seed Solution:
 - Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution.^{[14][16]}
 - Under vigorous stirring, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.
 - The solution will turn brownish-yellow, indicating the formation of small gold nanoparticle "seeds".^[16]
 - Age the seed solution at 30°C for 30 minutes before use.^{[14][16]}
- Preparation of Growth Solution:
 - In a separate container, prepare the growth solution by mixing CTAB, HAuCl₄, and a mild reducing agent like ascorbic acid.^[14]
 - Silver nitrate (AgNO₃) is often added to control the aspect ratio of the nanorods.^[15]
- Nanorod Growth:
 - Add a small volume of the aged seed solution to the growth solution.^[14]
 - Do not stir the solution; leave it undisturbed for several hours for the nanorods to grow.
 - The color of the solution will change as the nanorods form, with the final color depending on their aspect ratio.
- Purification:

- Centrifuge the solution to pellet the gold nanorods.
- Remove the supernatant, which contains excess CTAB and other reactants.
- Resuspend the nanorods in a clean CTAB solution or another desired buffer.

Visualizations of Experimental Workflows

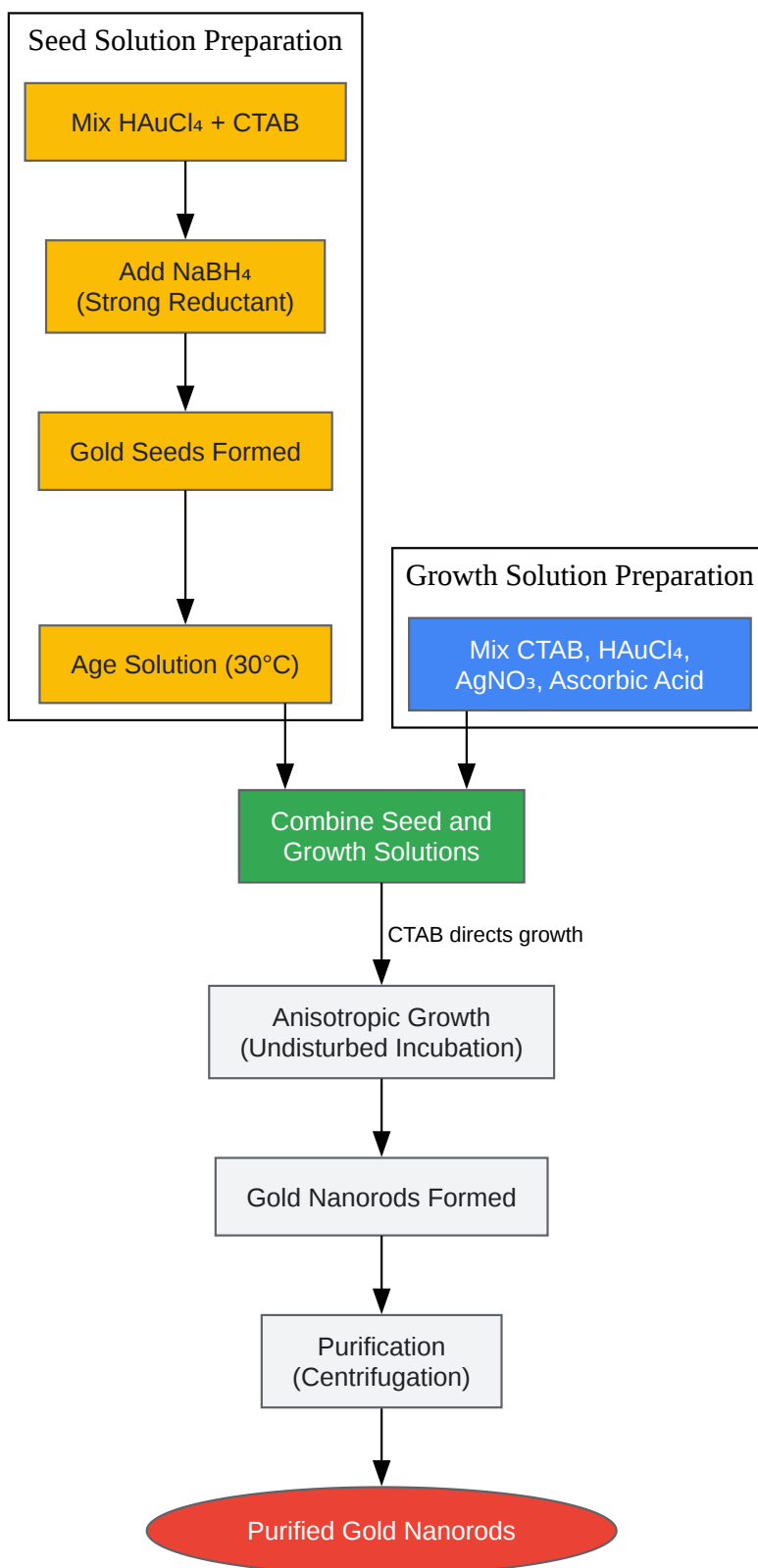
CTAB DNA Extraction Workflow



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Caption: Workflow for CTAB-based genomic DNA extraction.

Seed-Mediated Gold Nanorod Synthesis



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Caption: Seed-mediated synthesis of gold nanorods using CTAB.

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